9-n-Dodecylanthracene
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Overview
Description
9-n-Dodecylanthracene is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to the ninth position of the anthracene ring system. The molecular formula of this compound is C26H34, and it has a molecular weight of 346.5482 . Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-n-Dodecylanthracene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 9-n-Dodecylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed for halogenation and nitration reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated and nitrated anthracene derivatives.
Scientific Research Applications
9-n-Dodecylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-n-Dodecylanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in energy transfer processes, making the compound useful in applications such as triplet-triplet annihilation photon upconversion . The molecular targets and pathways involved in these processes are primarily related to the interaction of the excited states with other molecules and materials.
Comparison with Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9,10-Dicyanoanthracene
Comparison: 9-n-Dodecylanthracene is unique due to the presence of the long dodecyl chain, which imparts distinct solubility and aggregation properties compared to other anthracene derivatives. For example, 9,10-Diphenylanthracene and 9,10-Dimethylanthracene are commonly used in similar applications but lack the long alkyl chain, affecting their solubility and self-assembly behavior .
Properties
CAS No. |
2883-70-7 |
---|---|
Molecular Formula |
C26H34 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
9-dodecylanthracene |
InChI |
InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-12-16-22(24)21-23-17-13-15-19-25(23)26/h12-19,21H,2-11,20H2,1H3 |
InChI Key |
JORZBSFPMKMFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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